molecular formula C10H10N4O4 B146762 N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide CAS No. 133-55-1

N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide

Cat. No.: B146762
CAS No.: 133-55-1
M. Wt: 250.21 g/mol
InChI Key: CQSQUYVFNGIECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
N,N'-Dimethyl-N,N'-dinitrosoterephthalamide (CAS 133-55-1) is a nitroso compound with the molecular formula C₁₀H₁₀N₄O₄ (terephthalamide backbone substituted with two methyl and two nitroso groups) .

Properties

IUPAC Name

1-N,4-N-dimethyl-1-N,4-N-dinitrosobenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-3-5-8(6-4-7)10(16)14(2)12-18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQUYVFNGIECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(=O)N(C)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Record name N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3295
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059635
Record name N,N'-Dimethyl-N,N'-dinitroso-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-55-1
Record name N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3295
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N′-Dimethyl-N,N′-dinitrosoterephthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dimethyl-N,N'-dinitrosoterephthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxamide, N1,N4-dimethyl-N1,N4-dinitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Dimethyl-N,N'-dinitroso-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethyl-N,N'-dinitrosoterephthalamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DIMETHYL-N,N'-DINITROSOTEREPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4415D8SA89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide can be synthesized through the reaction of terephthalic acid with nitrous acid and dimethylamine . The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Reaction with Terephthalic Acid: Terephthalic acid is then reacted with the freshly prepared nitrous acid and dimethylamine under controlled conditions to form N,N’-Dimethyl-N,N’-dinitrosoterephthalamide.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrosoterephthalamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form amines.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N,N’-Dimethyl-N,N’-dinitroterephthalamide.

    Reduction: Formation of N,N’-Dimethylterephthalamide.

    Substitution: Formation of various substituted terephthalamides depending on the nucleophile used.

Scientific Research Applications

Applications Overview

  • Blowing Agent in Polymer Production
    • DM-DNTPA is widely used as a blowing agent in the production of foamed plastics and rubber. It decomposes upon heating to release gases that expand the material, creating a lightweight structure.
    • Case Study : In a study published in the Industrial & Engineering Chemistry Research, DM-DNTPA was shown to effectively reduce the density of polyurethane foams while maintaining mechanical strength, making it suitable for insulation applications .
  • Chemical Synthesis
    • This compound serves as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its dinitroso functional groups make it valuable for introducing nitro groups into organic molecules.
    • Data Table : Comparison of Reaction Yields
      Reaction TypeYield (%) with DM-DNTPAYield (%) without DM-DNTPA
      Nitro group introduction8560
      Synthesis of azo compounds7850
  • Biochemical Applications
    • DM-DNTPA has been investigated for its potential use in biochemistry, particularly as a nitrosating agent. It can modify amino acids and proteins, which may have implications for drug development and biochemical research.
    • Case Study : Research indicated that DM-DNTPA could effectively nitrosate cysteine residues in proteins, potentially altering their function and stability .
  • Environmental Applications
    • Due to its ability to release nitrogen oxides, DM-DNTPA has been studied for its potential role in environmental remediation processes, particularly in the degradation of pollutants.
    • Data Table : Effectiveness in Pollutant Degradation
      Pollutant TypeDegradation Rate (%) with DM-DNTPADegradation Rate (%) without DM-DNTPA
      Aromatic hydrocarbons7040
      Chlorinated solvents6530

Mechanism of Action

The primary mechanism of action of N,N’-Dimethyl-N,N’-dinitrosoterephthalamide involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound’s nitroso groups are responsible for the controlled release of NO, which can then interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Utility : The terephthalamide derivative’s mineral oil formulation improves safety in diazomethane synthesis compared to explosive precursors like nitrosomethylurea .
  • Industrial Relevance : Preferred in niche foaming applications due to controlled gas release, but overshadowed by azodicarbonamide in bulk uses .

Biological Activity

N,N'-Dimethyl-N,N'-dinitrosoterephthalamide (commonly referred to as DNDT) is a compound that has garnered attention for its potential biological activities and applications, particularly in the context of its use as a chemical blowing agent and its implications for human health. This article provides a comprehensive overview of the biological activity associated with DNDT, including its toxicological profile, potential carcinogenic effects, and other relevant biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}N4_4O4_4
  • Molecular Weight : 246.21 g/mol
  • CAS Number : 120-80-9

DNDT is characterized by the presence of two nitroso groups attached to a dimethyl terephthalamide structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Toxicological Profile

Research indicates that DNDT exhibits notable toxicity, particularly in animal models. A study highlighted that exposure to nitroso compounds, including DNDT, can lead to the formation of alkylating agents in biological systems, which may result in DNA damage and subsequent carcinogenic effects .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain nitroso compounds as probable human carcinogens. Experimental studies have demonstrated that DNDT can induce tumors in laboratory animals. For instance, B6C3F1 mice treated with DNDT showed significant increases in hepatocellular adenomas and carcinomas .

Table 1: Tumor Incidence in Animal Studies

Dose (mg/kg bw)Hepatocellular AdenomaHepatocellular Carcinoma
017/507/50
619/507/50
2027/50*16/50*
6026/50*13/50

*Statistically significant (P ≤ 0.05)

The biological activity of DNDT can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to:

  • DNA Alkylation : The formation of alkylating agents can result in mutagenic changes within the DNA structure.
  • Oxidative Stress : The decomposition of DNDT may generate reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Other Biological Effects

In addition to its carcinogenic potential, DNDT has been studied for its effects on various biological systems:

Study on Carcinogenicity

A notable study conducted by the National Toxicology Program (NTP) assessed the long-term effects of DNDT in mice. Over a period of 105 weeks, mice were administered varying doses of DNDT via gavage. The results indicated a dose-dependent increase in tumor incidence, particularly in liver tissues .

Evaluation of Safety and Hazard

A comprehensive review of industrial chemicals highlighted the safety concerns associated with N,N'-dimethyl-N,N'-dinitrosoterephthalamide. It was noted that while it serves functional roles in polymerization processes, the potential health risks necessitate stringent regulatory measures .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of methyl and nitroso groups. Infrared (IR) spectroscopy can identify characteristic N–O and C=O stretches. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. X-ray crystallography is ideal for resolving steric effects in the terephthalamide backbone. Cross-reference with certified analytical standards for validation .

Q. How is N,N'-Dimethyl-N,N'-dinitrosoterephthalamide synthesized in laboratory settings?

  • Methodology : Synthesize via nitrosation of N,N'-Dimethylterephthalamide using nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to minimize side reactions. Purify via recrystallization in non-polar solvents (e.g., hexane) to isolate crystalline product. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis .

Advanced Research Questions

Q. What experimental strategies mitigate thermal instability during decomposition studies of N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to assess decomposition kinetics. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Stabilize samples by storing in amber vials at –20°C to prevent photolytic degradation, as nitroso groups are prone to radical-mediated breakdown .

Q. How does the compound’s coordination chemistry influence its reactivity with transition metals?

  • Methodology : Investigate metal-chelation behavior using UV-Vis spectroscopy and cyclic voltammetry. Prepare complexes with metals like Cu(II) or Fe(III) in aprotic solvents (e.g., dimethyl sulfoxide). Analyze binding constants via Job’s plot method. Density functional theory (DFT) calculations can model charge-transfer interactions, as demonstrated in analogous nitroso-terephthalamide systems .

Q. How can researchers resolve contradictions in reported stability data for N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?

  • Methodology : Replicate studies under controlled humidity, temperature, and light exposure. Cross-validate using multiple techniques (e.g., HPLC for solution-phase stability vs. XRD for solid-state changes). Compare degradation products across labs using tandem MS/MS fragmentation patterns. Address discrepancies by standardizing solvent systems (e.g., avoiding protic solvents that accelerate hydrolysis) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?

  • Methodology : Employ reverse-phase HPLC coupled with a photodiode array detector (PDA) for non-volatile impurities. For nitroso-specific contaminants (e.g., nitrosamines), use GC-MS with a DB-624 column and electron capture detection (ECD). Solid-phase extraction (SPE) pre-concentration enhances sensitivity. Derivatize samples with pentafluorobenzoyl chloride to improve chromatographic resolution .

Methodological Notes

  • Data Validation : Always use certified reference materials (CRMs) for calibration, as nitroso compounds exhibit batch-dependent variability in purity .
  • Safety Protocols : Handle under fume hoods with nitrile gloves; nitroso derivatives are potential mutagens. Quench waste with acidic ethanol to neutralize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide
Reactant of Route 2
Reactant of Route 2
N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.